2-(Aminomethyl)-5,6-difluorobenzimidazole
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Overview
Description
2-(Aminomethyl)-5,6-difluorobenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with aminomethyl and difluoro groups. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5,6-difluorobenzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5,6-difluorobenzimidazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(Aminomethyl)-5,6-difluorobenzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5,6-difluorobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the difluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)benzimidazole
- 5,6-Difluorobenzimidazole
- 2-(Aminomethyl)-4,5-difluorobenzimidazole
Uniqueness
2-(Aminomethyl)-5,6-difluorobenzimidazole is unique due to the presence of both aminomethyl and difluoro groups, which confer distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and binding affinity, while the aminomethyl group provides versatility in chemical reactions .
Properties
IUPAC Name |
(5,6-difluoro-1H-benzimidazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODHQBAAVZEIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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